Chemical properties of methyl 2-cyano-2-(3,4-dichlorophenyl)acetate
Chemical properties of methyl 2-cyano-2-(3,4-dichlorophenyl)acetate
An In-depth Technical Guide to the Chemical Properties and Applications of Methyl 2-cyano-2-(3,4-dichlorophenyl)acetate
Introduction: Unveiling a Versatile Chemical Scaffold
Methyl 2-cyano-2-(3,4-dichlorophenyl)acetate is a synthetic organic compound characterized by a unique convergence of functional groups: a methyl ester, a nitrile (cyano group), and a dichlorinated phenyl ring, all attached to a central alpha-carbon. This specific arrangement of electron-withdrawing and sterically influential moieties imparts a distinct reactivity profile, making it a molecule of significant interest for researchers in medicinal chemistry and materials science. The presence of the 3,4-dichlorophenyl group is a common feature in various bioactive molecules, including herbicides and pharmaceuticals, suggesting potential applications where this substitution pattern is crucial for target engagement.[1] The alpha-cyano ester functionality serves as a versatile handle for a wide array of chemical transformations, positioning the molecule as a valuable intermediate in the synthesis of more complex chemical entities. This guide provides a comprehensive overview of its chemical properties, plausible synthetic strategies, analytical characterization, and potential applications, offering a technical resource for scientists engaged in drug discovery and organic synthesis.
Physicochemical and Structural Properties
A thorough understanding of a compound's physicochemical properties is foundational to its application in research and development. These parameters govern its solubility, stability, and potential for biological interactions. While extensive experimental data for this specific molecule is not widely published, we can consolidate known structural information and predicted properties.[2]
| Property | Data | Significance for Researchers |
| Molecular Formula | C₁₀H₇Cl₂NO₂[2] | Provides the exact atomic composition, essential for mass spectrometry and elemental analysis. |
| Molecular Weight | 244.08 g/mol | Used for all stoichiometric calculations, including reaction setup and solution preparation. |
| Monoisotopic Mass | 242.98538 Da[2] | Critical for high-resolution mass spectrometry (HRMS) to confirm identity and purity with high confidence. |
| CAS Number | 849589-04-4[3] | A unique identifier for unambiguous database searching and regulatory compliance. |
| Predicted XLogP | 3.0[2] | Indicates moderate lipophilicity, suggesting good potential for membrane permeability but may require formulation for aqueous solubility. |
| Appearance | (Not published) Likely a white to off-white solid or a viscous oil. | Physical state dictates handling and storage procedures. |
| Solubility | (Not published) Expected to be soluble in common organic solvents. | Knowledge of solubility in solvents like DMSO, DMF, or chlorinated solvents is critical for reaction setup, purification, and biological assay preparation. |
Synthesis and Chemical Reactivity
Proposed Synthetic Pathway
While a specific, peer-reviewed synthesis for methyl 2-cyano-2-(3,4-dichlorophenyl)acetate is not prominently documented, a logical and efficient route can be proposed based on established organic chemistry principles. A highly plausible method involves the nucleophilic substitution of an appropriate benzylic halide. The synthesis begins with the commercially available 3,4-dichlorotoluene, which undergoes free-radical bromination to yield 3,4-dichlorobenzyl bromide. This intermediate is then subjected to a nucleophilic attack by the enolate of methyl cyanoacetate. This approach is advantageous as it utilizes readily available starting materials and involves well-understood reaction mechanisms.
Caption: Proposed two-step synthesis of the target compound.
Core Reactivity Insights
The chemical behavior of methyl 2-cyano-2-(3,4-dichlorophenyl)acetate is dictated by its three primary functional groups.
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Ester Group : The methyl ester is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid.[4] This reaction is a common deprotection strategy or a route to synthesize derivatives. Transesterification is also possible in the presence of other alcohols and a suitable catalyst.
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Nitrile (Cyano) Group : The nitrile group is a versatile functional handle. It can be:
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Hydrolyzed to a carboxylic acid (often requiring harsh conditions) or a primary amide.
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Reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.[5] This opens a pathway to a new class of derivatives with a basic center.
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Act as a precursor for the formation of heterocyclic rings, such as tetrazoles, through cycloaddition reactions.
-
-
Alpha-Carbon : The proton on the alpha-carbon is acidic due to the electron-withdrawing effects of the adjacent cyano, ester, and dichlorophenyl groups. This allows for deprotonation to form a stabilized carbanion, which can then act as a nucleophile in various C-C bond-forming reactions, such as alkylations.
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Dichlorophenyl Ring : The aromatic ring is relatively electron-deficient and deactivated towards electrophilic aromatic substitution. However, it can participate in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) if further functionalized, for instance, by converting one of the chloro-substituents.
The combination of these groups makes the molecule a potentially reactive species, especially in biological systems where it could act as a Michael acceptor or react with nucleophilic residues on proteins.[6]
Experimental Protocols: Analytical Characterization
Ensuring the identity and purity of a synthesized compound is paramount. The following are standard, self-validating protocols for the analytical characterization of methyl 2-cyano-2-(3,4-dichlorophenyl)acetate.
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
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Objective : To determine the purity of the synthesized compound and resolve it from any starting materials or byproducts.
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Methodology :
-
System Preparation : Equilibrate a reverse-phase HPLC system equipped with a UV detector.
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Column : C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). The nonpolar stationary phase is ideal for retaining the lipophilic dichlorophenyl moiety.
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Mobile Phase : A gradient elution is recommended for optimal separation.
-
Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water.
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Solvent B: 0.1% TFA in Acetonitrile.
-
-
Gradient Program : Start with a 5-minute hold at 30% B, then ramp linearly from 30% to 95% B over 15 minutes. Hold at 95% B for 5 minutes. The initial hold ensures binding of the analyte, while the gradient effectively elutes impurities with varying polarities.
-
Flow Rate : 1.0 mL/min.
-
Detection : UV detection at 254 nm, a wavelength where the dichlorophenyl ring is expected to have strong absorbance.
-
Sample Preparation : Prepare a 1 mg/mL stock solution in acetonitrile. Dilute to ~50 µg/mL for injection.
-
Analysis : Inject 10 µL. Purity is calculated based on the area percentage of the main peak relative to the total peak area.
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Protocol 2: Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective : To confirm the chemical structure by analyzing the chemical environment of each proton.
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Methodology :
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Sample Preparation : Dissolve 5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Acquisition : Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.
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Predicted ¹H NMR Spectrum (in CDCl₃) :
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~7.5-7.8 ppm : A multiplet or series of doublets and doublet of doublets corresponding to the 3 protons on the dichlorophenyl ring. The specific splitting pattern will depend on the coupling constants between the aromatic protons.
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~4.9 ppm : A singlet corresponding to the single proton at the alpha-carbon. Its downfield shift is due to the strong deshielding from the adjacent cyano, ester, and aromatic groups.
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~3.8 ppm : A singlet corresponding to the 3 protons of the methyl ester (OCH₃) group.
-
-
Validation : The integration of these peaks should correspond to a 3:1:3 ratio, confirming the relative number of protons in each environment. Further analysis using ²D NMR techniques like COSY and HSQC can be used for unambiguous assignment.
-
Caption: A standard workflow for analytical characterization.
Potential Applications in Drug Discovery and Development
The strategic placement of methyl groups, often termed the "magic methyl" effect, can significantly enhance a drug candidate's metabolic stability, potency, or selectivity.[7][8][9] While not a methyl group itself, methyl 2-cyano-2-(3,4-dichlorophenyl)acetate serves as a precursor to molecules where such strategic modifications are desired.
Scaffold for Library Synthesis
Given its multiple reactive sites, this compound is an excellent starting point for creating a library of diverse chemical structures for high-throughput screening. The ester can be converted to a variety of amides, the nitrile can be transformed into amines or heterocycles, and the alpha-position can be further functionalized. This allows for rapid exploration of the chemical space around the core dichlorophenyl scaffold.
Fragment for Covalent Inhibitors
The alpha-cyano ester moiety is a known Michael acceptor and can be classified as a potential "warhead" for targeted covalent inhibitors. In a biological environment, a nucleophilic residue (like cysteine or lysine) on a target protein could attack the activated double bond (if the alpha-proton is lost) or displace one of the functional groups, leading to irreversible inhibition. This mechanism is increasingly being explored in drug design to achieve enhanced potency and duration of action.
Caption: Potential drug discovery pathways for the title compound.
Safety and Handling
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General Handling : Handle in a well-ventilated area, preferably within a chemical fume hood.[10] Wear standard personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11]
-
Incompatibilities : Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these may trigger vigorous or exothermic reactions.[4][12]
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Toxicology : The toxicological properties have not been fully investigated.[11] Compounds containing the dichlorophenyl moiety can have varying levels of toxicity, and cyano-containing compounds can release hydrogen cyanide under acidic conditions.[4] Treat this compound as potentially harmful if swallowed, inhaled, or absorbed through the skin.[10]
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Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials.[10]
This guide provides a foundational understanding of methyl 2-cyano-2-(3,4-dichlorophenyl)acetate, synthesizing available data with expert-driven insights to support its use in a research setting.
References
- PubChemLite. Methyl 2-cyano-2-(3,4-dichlorophenyl)acetate (C10H7Cl2NO2).
- Chemical Bull. Material Safety Data Sheet (MSDS).
- Fisher Scientific. SAFETY DATA SHEET.
- BLDpharm. 849589-04-4|Methyl 2-cyano-2-(3,4-dichlorophenyl)acetate.
- Thermo Fisher Scientific. SAFETY DATA SHEET.
- CAMEO Chemicals | NOAA. METHYL 2-CYANOACRYLATE.
- MDPI. The Magic Methyl and Its Tricks in Drug Discovery and Development.
- PubMed. In vitro studies on the chemical reactivity of 2,4-dichlorophenoxyacetyl-S-acyl-CoA thioester.
- PubMed. Methyl-containing pharmaceuticals: Methylation in drug design.
- Wikipedia. 2,4-Dichlorophenoxyacetic acid.
- EvitaChem. Buy Methyl 2-cyano-2-(2-fluorophenyl)acetate (EVT-8760527).
- Macmillan Group - Princeton University. Late-Stage C(sp3)–H Methylation of Drug Molecules.
- ChemicalBook. CYANOACRYLIC ACID METHYL ESTER | 137-05-3.
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